![molecular formula C18H17ClFN3O2 B1423395 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone CAS No. 477869-81-1](/img/structure/B1423395.png)
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl (C=O) group at one of the positions. The presence of fluorine and chlorine atoms indicates that it’s a halogenated compound, which could influence its reactivity and biological activity.
Molecular Structure Analysis
The imidazole ring is planar and aromatic, with two nitrogen atoms that can bear a hydrogen atom . The pyridinone group is also planar and aromatic. The overall structure of the compound would be influenced by these rings and the attached groups.Chemical Reactions Analysis
Imidazole rings are known to participate in various chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the halogens might make the benzyl group susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The properties of the compound would be influenced by the other groups present in the molecule.Applications De Recherche Scientifique
Radioligand Development for PET Studies
3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a derivative structurally related to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone, was synthesized for use as a potential histamine H3 receptor ligand in clinical PET (Positron Emission Tomography) studies. This research contributes to the development of novel radioligands for imaging brain receptors, which is crucial in understanding and treating various neurological conditions (Iwata et al., 2000).
Unusual Synthesis Mechanisms
Research on compounds structurally similar to 3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone has unveiled unexpected synthesis mechanisms. For example, the formation of a specific benzimidazole compound revealed unusual reactions like N-demethylation and self-catalyzed N-diarylation, showcasing the complexity of organic synthesis in this class of compounds (Jha, 2005).
Synthesis and Structural Analysis
The synthesis of similar compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, offers insights into the chemical processes and optimization of yields for related compounds. This kind of research aids in understanding the structural and chemical properties of these compounds, which is vital for their potential application in various scientific fields (Huang Jin-qing, 2009).
Development of Therapeutic Agents
Research on imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives, closely related to the compound , has led to the discovery of molecules with positive inotropic activity. These findings are significant in developing new therapeutic agents for treating conditions like congestive heart failure (Yamanaka et al., 1991).
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(3-imidazol-1-ylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2/c19-15-3-1-4-16(20)13(15)11-14-17(24)5-9-23(18(14)25)8-2-7-22-10-6-21-12-22/h1,3-6,9-10,12,24H,2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBYJAJQJKGSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCCN3C=CN=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



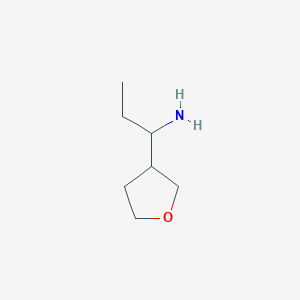
![1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine](/img/structure/B1423316.png)
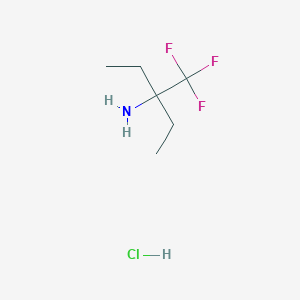
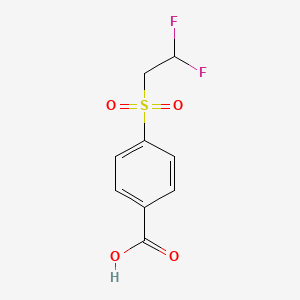
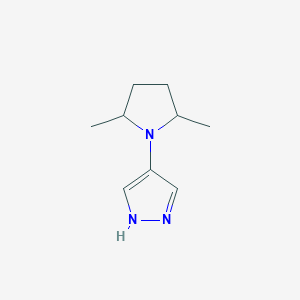
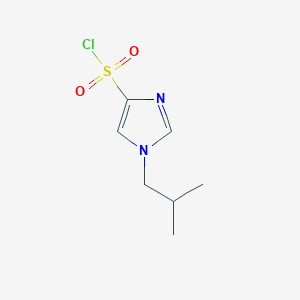
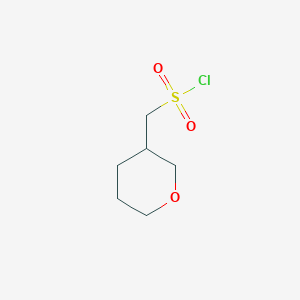
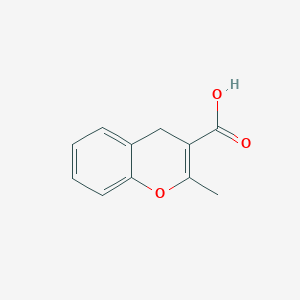
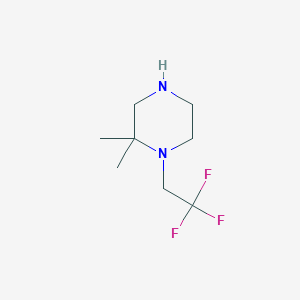
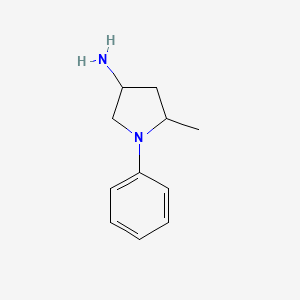
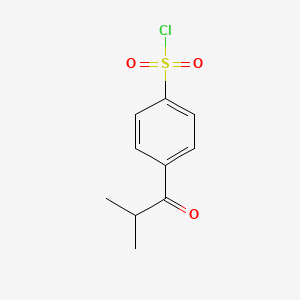
![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
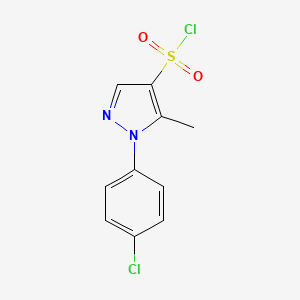
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)